molecular formula HNO3 B7800632 Nitric Acid CAS No. 78989-43-2

Nitric Acid

Cat. No. B7800632
CAS RN: 78989-43-2
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Description

Nitric acid, also known as HNO3, is a colorless, fuming, and highly corrosive liquid . It is a common laboratory reagent and an important industrial chemical for the manufacture of fertilizers and explosives . It is toxic and can cause severe burns .


Synthesis Analysis

The principal method of manufacture of nitric acid is the catalytic oxidation of ammonia . In the method developed by the German chemist Wilhelm Ostwald in 1901, ammonia gas is successively oxidized to nitric oxide and nitrogen dioxide by air or oxygen in the presence of a platinum gauze catalyst . The nitrogen dioxide is absorbed in water to form nitric acid .


Molecular Structure Analysis

Nitric acid molecules contain 3 oxygen atoms, 1 nitrogen atom, and 1 hydrogen atom . In HNO3 molecules, one of the oxygen atoms is doubly bonded to the central nitrogen atom. Another oxygen atom is singly bonded to the central nitrogen atom and also singly bonded to a hydrogen atom .


Chemical Reactions Analysis

Among the many important reactions of nitric acid are: neutralization with ammonia to form ammonium nitrate, a major component of fertilizers; nitration of glycerol and toluene, forming the explosives nitroglycerin and trinitrotoluene (TNT), respectively; preparation of nitrocellulose; and oxidation of metals to the corresponding oxides or nitrates .


Physical And Chemical Properties Analysis

Nitric acid is a colorless liquid with a freezing point of -42 °C and a boiling point of 83 °C . It is a strong acid, completely ionized into hydronium (H3O+) and nitrate (NO3−) ions in aqueous solution, and a powerful oxidizing agent .

Scientific Research Applications

1. Recovery and Reuse in Industry

Nitric acid is widely used in nuclear, chemical, and metallurgical industries as a dissolving agent. The recovery and reuse of nitric acid from industrial effluents are crucial due to the environmental hazards posed by nitrate contamination, such as methemoglobinemia or Blue-Baby Syndrome. Studies demonstrate that nitric acid can be effectively recovered and reused from effluents containing it, alongside various metal nitrates (Jaiswal, Mandal, & Rao, 2015).

2. Enhancing Conductivity in Carbon Nanotube Networks

In preparing and functionalizing carbon nanotube (CNT) networks, nitric acid is used for enhancing the conductivity of these networks. This is attributed to p-type doping by NO3– ions. Research using atomic force microscopy has elucidated the effects of nitric acid treatments on CNT networks, showing improvements in their electrical properties (Jeong & Park, 2015).

3. Nitric Acid Reduction and Nuclear Waste Recycling

Understanding the reduction process of nitric acid is essential for recycling nuclear waste fuels, which often involve using hot concentrated nitric acid. Studies focus on the autocatalytic nature of nitric acid reduction, crucial for predicting the behavior of structural materials in nuclear waste recycling (Sicsic, Balbaud-Célérier, & Tribollet, 2014).

4. Atmospheric Studies and Environmental Monitoring

Nitric acid vapors are significant air pollutants, affecting vegetation and ecosystems. Developed passive samplers for monitoring atmospheric concentrations of HNO3 provide insights into its environmental impact. These samplers have been effectively used in various locations, contributing to our understanding of nitric acid's role in atmospheric chemistry (Bytnerowicz, Padgett, Arbaugh, Parker, & Jones, 2001).

5. Corrosion Resistance and Material Science

The behavior of nitric acid with different materials, such as various steel alloys, is crucial in industries like nuclear fuel reprocessing. Studies on the corrosion resistance of these materials in different nitric acid concentrations provide valuable insights for industrial applications, particularly in ensuring material longevity and safety (Ningshen, Sakairi, Suzuki, & Ukai, 2014).

6. Health and Safety Considerations

While not a primary focus of this response, it's important to note the health risks associated with nitric acid. For instance, inhalation of nitric acid fumes can lead to acute respiratory distress syndrome, underscoring the need for stringent safety measures in environments where nitric acid is used (Kim et al., 2005).

Safety And Hazards

Nitric acid is highly corrosive and can cause severe burns to the eyes, skin, and respiratory system . It is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage .

Future Directions

There is ongoing research into the synthesis of nitric acid, with a focus on developing more efficient and sustainable manufacturing processes . There are also efforts to reduce nitrous oxide emissions resulting from the production of nitric acid, as part of a commitment to environmental sustainability .

properties

IUPAC Name

nitric acid
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InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
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InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)(O)[O-]
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Molecular Formula

HNO3
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DSSTOX Substance ID

DTXSID5029685
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Molecular Weight

63.013 g/mol
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Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F
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Solubility

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible
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Density

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50
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Vapor Density

Relative vapor density (air = 1): 2.2
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Vapor Pressure

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg
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Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON
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Product Name

Nitric Acid

Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals

CAS RN

7697-37-2, 10361-80-5, 78989-43-2
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Melting Point

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F
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Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitric Acid
Reactant of Route 2
Nitric Acid

Citations

For This Compound
1,920,000
Citations
SA Stern, JT Mullhaupt, WB Kay - Chemical Reviews, 1960 - ACS Publications
… 99 per cent nitric acid from a 71 per cent aqueous solution of nitric acid by electrolysis, in … Attempts to obtain 100 per cent nitric acid by fortifying highly concentrated nitric acid with …
Number of citations: 132 pubs.acs.org
J Pérez-Ramırez, F Kapteijn, K Schöffel… - Applied Catalysis B …, 2003 - Elsevier
… Nitric acid production represents the largest source of N 2 O in the chemical industry, with a … In this review, the current state-of-the-art for N 2 O control in the nitric acid manufacture is …
Number of citations: 710 www.sciencedirect.com
JN Galloway, GE Likens - Atmospheric Environment (1967), 1981 - Elsevier
Acid precipitation is caused by H 2 SO 4 and HNO 3 . Currently, in the north-eastern United States on an annual basis, the maximum contributions of H 2 SO 4 and HNO 3 to the acidity …
Number of citations: 244 www.sciencedirect.com
ID Rosca, F Watari, M Uo, T Akasaka - Carbon, 2005 - Elsevier
… In the present study the oxidation of MWCNT in nitric acid was investigated, and the influence of different process parameters on the MWCNT solubility and alignment was assessed. …
Number of citations: 938 www.sciencedirect.com
M Ferm, F De Santis, C Varotsos - Atmospheric Environment, 2005 - Elsevier
… in the form of nitric acid and cause an overestimation of the nitric acid concentration. The denuder technique was therefore used as a reference technique here, because nitric acid is …
Number of citations: 129 www.sciencedirect.com
Y Wang, T Li, Y Yu, B Zhang - Angewandte Chemie, 2022 - Wiley Online Library
… approaches for nitric acid preparation, 4a especially driven by renewable energy. In this regard, an electrochemical nitrogen oxidation reaction (NOR) for nitric acid synthesis under mild …
Number of citations: 39 onlinelibrary.wiley.com
H Hu, B Zhao, ME Itkis, RC Haddon - The Journal of Physical …, 2003 - ACS Publications
… By using infrared spectroscopy and TEM, the authors found that dilute nitric acid works as a … nitric acid treatment. Despite the many high quality investigations of the effects of nitric acid …
Number of citations: 696 pubs.acs.org
CW Spicer, JE Howes Jr, TA Bishop, LH Arnold… - Atmospheric …, 1982 - Elsevier
… the methods used to measure nitric acid; the companion paper discusses the techniques used to measure particulate nitrate. The first successful measurement of nitric acid in the lower …
Number of citations: 172 www.sciencedirect.com
ES Shamay, V Buch, M Parrinello… - Journal of the American …, 2007 - ACS Publications
… Nitric acid plays a role in many important chemical … nitric acid is present on the surface of a nitric acid solution. Using ab initio molecular dynamics simulations, we show that a nitric acid …
Number of citations: 98 pubs.acs.org
G Huang, X Zhou, G Deng, H Qiao, K Civerolo - Atmospheric Environment, 2002 - Elsevier
… Nitrous acid (HONO) and nitric acid (HNO 3 ) are among the reactive nitrogen species, NO y (=NO+NO 2 +HNO 3 +HONO+PAN and organic nitrate +HO 2 NO 2 +NO 3 +⋯), which are …
Number of citations: 126 www.sciencedirect.com

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